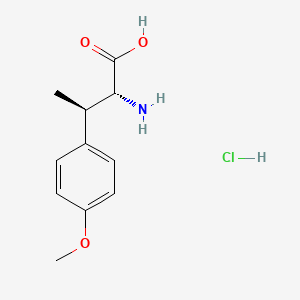![molecular formula C9H16O3 B8195648 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8195648.png)
7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
Descripción general
Descripción
7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dopamine Agonist Activity : A study by Brubaker and Colley (1986) found that the 4-indolymethyl analogue of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane exhibits potent dopamine agonist activity, which is significant for neurological research and potential treatments, without central nervous system activity (Brubaker & Colley, 1986).
Pharmaceutical Applications : Guerrero-Alvarez et al. (2004) demonstrated that spiro[4.5]decanes, including those with a methyl group, show a chair conformation preference and tautomeric equilibrium between imine-diazolidine forms, which is relevant for pharmaceutical research (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Entomological Studies : Kohnle et al. (1992) found that E-7-methyl-1,6-dioxaspiro[4.5]decane (mdos) affects the response to baited traps in male ash bark beetles, indicating its potential use in pest control and ecological research (Kohnle et al., 1992).
Synthesis Optimization : Zhang Feng-bao (2006) reported an improved synthetic process for 1,4-Dioxaspiro[4.5]decan-8-one, which can be used as pharmaceutical intermediates and liquid crystals, with an 80% chromatographic yield and a reduced reaction time (Zhang Feng-bao, 2006).
Biolubricant Potential : Kurniawan et al. (2017) synthesized novel compounds from oleic acid, including 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5], showing potential as biolubricant candidates for various industrial applications (Kurniawan et al., 2017).
Antiviral Drug Development : A study by Apaydın et al. (2019) on 1-thia-4-azaspiro[4.5]decan-3-one derivatives revealed high relevance for antiviral drug development, particularly against human coronavirus 229E (Apaydın et al., 2019).
Propiedades
IUPAC Name |
7-methyl-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7-6-9(3-2-8(7)10)11-4-5-12-9/h7-8,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTPUJDUSKCUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCC1O)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride](/img/structure/B8195565.png)
![[(3R)-3-methylpyrrolidin-3-yl]methanol](/img/structure/B8195568.png)
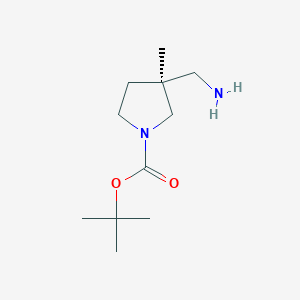



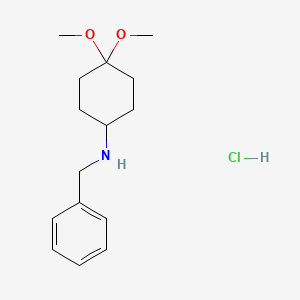
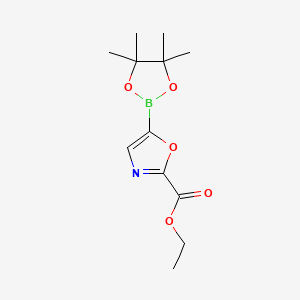
![[2-Fluoro-4-(methanesulfonamido)phenyl]boronic acid](/img/structure/B8195633.png)

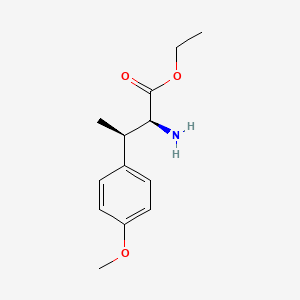

![benzyl (3aR,6aR)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride](/img/structure/B8195674.png)
